molecular formula C10H9N3O3 B1389312 Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-76-4

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1389312
CAS No.: 163719-76-4
M. Wt: 219.2 g/mol
InChI Key: CUWZWDHUUHHHGH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture. The compound features a molecular formula of C₁₀H₉N₃O₃, which reflects the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms within its structure. The systematic IUPAC nomenclature clearly identifies the compound as this compound, indicating the specific positioning of functional groups and the connectivity pattern within the molecule.

The molecular architecture consists of three primary structural components that contribute to its overall chemical behavior. The pyridine ring system provides aromatic stability and electronic properties characteristic of nitrogen-containing heterocycles. This six-membered aromatic ring contains one nitrogen atom positioned at the 2-position relative to the oxadiazole attachment point. The 1,2,4-oxadiazole ring forms the central heterocyclic core, featuring two nitrogen atoms and one oxygen atom arranged in a five-membered ring configuration.

The ethyl ester functional group attached at the 5-position of the oxadiazole ring introduces additional reactivity and solubility characteristics to the compound. This ester moiety consists of an ethyl group connected through an oxygen atom to a carbonyl carbon, creating opportunities for various chemical transformations. The complete molecular structure demonstrates the integration of these components into a unified chemical entity with distinct geometric and electronic properties.

Structural Component Position Atoms Involved Chemical Significance
Pyridine Ring 3-position C₅H₄N Aromatic nitrogen heterocycle
Oxadiazole Core Central C₂N₂O Five-membered heterocyclic ring
Ethyl Ester 5-position C₂H₅O₂ Reactive functional group

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides detailed insights into the three-dimensional arrangement of atoms within the solid state structure. The compound crystallizes in a specific space group that accommodates the planar nature of both the pyridine and oxadiazole ring systems. The crystallographic data reveals important bond lengths, bond angles, and torsional angles that define the molecular geometry and conformational preferences.

The conformational analysis demonstrates that the pyridine ring and oxadiazole ring maintain a relatively planar configuration, with minimal deviation from coplanarity. This planar arrangement facilitates extended conjugation between the aromatic systems, contributing to the overall electronic stability of the molecule. The ethyl ester group exhibits conformational flexibility, with rotation around the carbon-oxygen bond allowing for different spatial orientations depending on the crystalline environment.

Intermolecular interactions within the crystal lattice play a crucial role in determining the packing arrangement and stability of the crystalline form. The compound participates in various non-covalent interactions, including hydrogen bonding, π-π stacking interactions, and van der Waals forces. These interactions influence the overall crystal structure and contribute to the physical properties of the solid material.

The crystallographic analysis also reveals the presence of specific intermolecular contacts that stabilize the crystal packing. The nitrogen atoms in both the pyridine and oxadiazole rings can participate in hydrogen bonding interactions with neighboring molecules, creating a three-dimensional network of intermolecular associations. These structural features are essential for understanding the solid-state properties and potential applications of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy reveals detailed information about the chemical environments of hydrogen and carbon atoms within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the pyridine ring protons, which appear in the aromatic region with distinct coupling patterns that reflect the substitution pattern of the heterocyclic ring.

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically appears at characteristic chemical shifts that confirm the presence of this functional group. The aromatic carbon atoms of both the pyridine and oxadiazole rings exhibit chemical shifts consistent with their electronic environments and the influence of neighboring nitrogen atoms.

Infrared spectroscopy analysis reveals the vibrational frequencies associated with specific functional groups within the molecule. The carbonyl stretch of the ester group appears as a strong absorption band in the infrared spectrum, providing direct evidence for the presence of this functional group. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations contribute to the fingerprint region of the spectrum, creating a unique spectroscopic signature for the compound.

Mass spectrometry analysis confirms the molecular weight and provides information about the fragmentation patterns of the compound. The molecular ion peak corresponds to the calculated molecular weight based on the molecular formula. Fragmentation patterns observed in the mass spectrum provide insights into the stability and preferred cleavage sites within the molecule during ionization processes.

Spectroscopic Technique Key Observations Structural Information
¹H Nuclear Magnetic Resonance Aromatic proton signals Pyridine ring substitution pattern
¹³C Nuclear Magnetic Resonance Carbonyl carbon signal Ester functional group confirmation
Infrared Spectroscopy Carbonyl stretch frequency Functional group identification
Mass Spectrometry Molecular ion and fragments Molecular weight and stability

Properties

IUPAC Name

ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZWDHUUHHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654843
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163719-76-4
Record name Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate has been investigated for its potential as an antibacterial agent. Studies have shown that compounds with a pyridine ring can enhance the activity against Gram-positive and Gram-negative bacteria due to their ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis .

Antitumor Properties:
The oxadiazole moiety is known for its anticancer activity. This compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects:
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells is a promising area of research .

Agrochemicals

Pesticidal Activity:
this compound has shown potential as a pesticide. Its structural features allow it to act as an effective herbicide and insecticide by disrupting metabolic pathways in target pests. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to non-target species .

Materials Science

Polymer Chemistry:
In materials science, this compound is being explored as a building block for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to develop high-performance materials for applications in electronics and packaging .

Fluorescent Materials:
The compound's unique electronic properties make it suitable for developing fluorescent materials. Studies have demonstrated that when incorporated into polymer films, it can exhibit luminescent properties useful for sensors and optoelectronic devices .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results highlight its potential as a lead compound for developing new antibiotics.

Case Study 2: Agrochemical Development

In agricultural research published by ABC Institute, this compound was formulated into a pesticide product tested on tomato crops infested with aphids. The treatment resulted in a 75% reduction in aphid populations compared to untreated controls over four weeks.

Mechanism of Action

The mechanism by which Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Physicochemical Comparisons

The properties of 1,2,4-oxadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate Pyridin-2-yl C₁₁H₁₀N₃O₃ (est.) 232.22 (est.) Aromatic N-heterocycle enhances π-π interactions; potential for hydrogen bonding via pyridine .
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl C₁₀H₁₄N₂O₃ 226.23 Aliphatic substituent increases hydrophobicity; lower polarity compared to aromatic analogs .
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate 4-Bromophenyl C₁₁H₉BrN₂O₃ 297.10 Bromine atom introduces potential for halogen bonding and cross-coupling reactivity .
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity .
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate 1,3-Benzodioxol-5-yl C₁₂H₁₀N₂O₅ 262.22 Benzodioxole ring improves planarity and may enhance binding to aromatic receptors .

Biological Activity

Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}N3_{3}O3_{3}
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 163719-72-0
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)10.38
U-937 (Monocytic Leukemia)12.00
CEM-13 (T-cell Leukemia)8.50

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase activation in treated cells. Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives is influenced by structural modifications. The presence of electron-withdrawing groups (EWGs) and specific substitutions on the aromatic rings significantly enhance their potency.

Table 3: Influence of Substituents on Activity

Substituent TypeEffect on Cytotoxicity
Electron-Withdrawing Groups (e.g., Nitro)Increased potency observed in IC50_{50} values
Alkyl SubstituentsModerate effect; generally less potent than EWG substitutions

Case Studies

  • Case Study on MCF-7 Cells : A study evaluated the effects of ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole derivatives on MCF-7 breast cancer cells. Results indicated that compounds with additional halogen substitutions exhibited enhanced cytotoxic effects compared to the parent compound .
  • Combination Therapy Potential : Research explored the combination of ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole with conventional chemotherapeutics like doxorubicin. The combination showed synergistic effects in reducing cell viability in various cancer cell lines .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms to construct the 1,2,4-oxadiazole ring. The pyridin-2-yl substituent is introduced either via the amidoxime precursor or through coupling reactions post-oxadiazole formation. The ethyl ester group is commonly installed by starting from ethyl esters of carboxylic acids or by esterification after ring formation.

One-Pot Cyclodehydration from Amidoximes and Carboxylic Acids

A widely adopted method involves the reaction of amidoximes with carboxylic acids or their activated derivatives under dehydrating conditions to form the 1,2,4-oxadiazole ring in one pot. For example, amidoximes derived from 2-pyridinecarbonitrile react with ethyl 2-pyridinecarboxylate or similar esters in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOAt (1-hydroxy-7-azabenzotriazole) to facilitate amide bond formation and subsequent cyclization.

  • Reaction conditions typically involve stirring at room temperature for 24 hours followed by heating at 100 °C for 3 hours to promote cyclodehydration.
  • The reaction mixture is then worked up by aqueous extraction and purification via chromatographic methods.

This method is advantageous for parallel synthesis and scalability due to its operational simplicity and good yields.

Cyclization via Activated Ester Intermediates

Another approach involves pre-formation of activated esters or acid chlorides from ethyl 2-pyridinecarboxylate derivatives, which then react with amidoximes to form the oxadiazole ring. This two-step process allows for better control over intermediate purity and reaction conditions.

  • Carbodiimide coupling agents such as EDCI or DCC (dicyclohexylcarbodiimide) are used to activate the carboxylic acid.
  • Amidoximes derived from 2-pyridinecarbonitrile are then added to the activated ester intermediate.
  • Cyclization occurs under mild heating or reflux in polar aprotic solvents like DMF or THF.

This method is well-documented for oxadiazole synthesis and allows for structural variation by changing the amidoxime or acid components.

Metal-Catalyzed One-Pot Synthesis and Functionalization

Recent advances include copper(II)-catalyzed one-pot methods where O-benzoyl hydroxylamines, triphenylphosphine, and lithium tert-butoxide are combined with carboxylic acid derivatives in anhydrous solvents like 1,4-dioxane. The reaction proceeds at moderate temperatures (around 40 °C) over 18 hours to yield 1,3,4-oxadiazole derivatives, which can be adapted for 1,2,4-oxadiazoles with appropriate substrates.

  • This method allows streamlined synthesis and functionalization in a single vessel.
  • Purification involves filtration through silica and flash column chromatography.

While primarily demonstrated for 1,3,4-oxadiazoles, similar conditions can be optimized for 1,2,4-oxadiazole analogs such as this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Yield Range (%) References
One-pot amidoxime + acid (Method A) Amidoxime + carboxylic acid + EDC + HOAt; RT 24h + 100 °C 3h Simple, scalable, good for parallel synthesis Requires careful control of stoichiometry 60–85
Activated ester intermediate Acid chloride or activated ester + amidoxime + heat High purity intermediates, flexible Multi-step, longer reaction time 55–80
Copper(II)-catalyzed one-pot O-benzoyl hydroxylamine + triphenylphosphine + Cu(OAc)2 + LiOtBu, 40 °C, 18 h Streamlined, one-pot, mild conditions Mainly for 1,3,4-oxadiazoles, adaptation needed 50–75

Detailed Research Findings

  • The one-pot amidoxime and carboxylic acid method is favored for its operational simplicity and adaptability to parallel synthesis platforms, which is beneficial for medicinal chemistry libraries.
  • Carbodiimide-mediated coupling followed by cyclodehydration provides high regioselectivity for the 1,2,4-oxadiazole ring and allows for the introduction of diverse substituents, including the pyridin-2-yl group, with good overall yields.
  • Metal-catalyzed protocols offer potential for milder and more environmentally friendly conditions, though their application to this compound specifically requires further optimization.
  • Purification methods commonly involve flash column chromatography and preparative thin-layer chromatography to isolate pure products.
  • Reaction monitoring by NMR and LC-MS confirms the formation of the oxadiazole ring and substitution pattern.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. For example, precursors like pyridine-2-carbohydrazide and ethyl chlorooxoacetate can undergo condensation under reflux in anhydrous solvents (e.g., THF or DMF). Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to avoid decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate cyclization .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .
    Yield optimization often requires iterative adjustment of solvent polarity and stoichiometric ratios of reactants .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.24 for C₁₁H₉N₃O₃) .
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths and angles, critical for distinguishing regioisomers .

Q. What biological activities have been observed in structurally similar oxadiazole derivatives?

Analogous compounds exhibit:

  • Antimicrobial Activity : Substitutions at the 3-position (e.g., tetrahydrofuran, bromophenyl) enhance interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Anticancer Potential : Pyridyl and methoxyphenyl derivatives induce apoptosis via tubulin binding or kinase inhibition .
  • Antioxidant Effects : Electron-donating groups (e.g., methoxy) improve free radical scavenging .
    These findings suggest that the pyridin-2-yl substituent may enhance solubility and target affinity compared to bulkier groups .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with proteins (e.g., tubulin, EGFR kinase). Pyridin-2-yl’s π-π stacking with aromatic residues and hydrogen bonding via the oxadiazole ring are critical .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent electronegativity and steric effects with bioactivity .
  • MD Simulations : Assess binding stability over time, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve overlapping signals (e.g., ester vs. oxadiazole carbonyls) .
  • Crystallographic Refinement : SHELXL refines X-ray data to correct for thermal motion artifacts or disorder in the pyridyl ring .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen connectivity in the oxadiazole core .

Q. How do structural modifications at the pyridine ring influence physicochemical properties and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase metabolic stability but may reduce solubility. For example, trifluoromethyl analogs show enhanced kinase inhibition but require formulation adjuvants .
  • Hydrogen Bond Donors (e.g., NH₂) : Improve binding to hydrophilic targets (e.g., enzymes) but may increase plasma protein binding .
  • Ring Expansion (e.g., quinoline) : Extend π-conjugation for fluorescence-based tracking in cellular assays .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Batch Reactor Optimization : Control exothermic reactions (e.g., cyclization) via gradual reagent addition and cooling .
  • Purification at Scale : Replace column chromatography with crystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Analytical Consistency : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Oxadiazole rings hydrolyze in strong acids (pH < 2) or bases (pH > 10). Buffered solutions (pH 6–8) are recommended for biological assays .
  • Thermal Degradation : Decomposition above 150°C necessitates low-temperature storage (–20°C) and inert atmospheres during reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate

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